1-(4-((2-Aminoethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride
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Overview
Description
1-(4-((2-Aminoethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, which is known for its biological activity, and a trifluoroethanone moiety, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((2-Aminoethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Attachment of the Trifluoroethanone Moiety: The trifluoroethanone group can be introduced via a Friedel-Crafts acylation reaction using trifluoroacetic anhydride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-((2-Aminoethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in polar solvents.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
1-(4-((2-Aminoethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential as an antimalarial agent, given the biological activity of quinoline derivatives.
Industry: Utilized in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-((2-Aminoethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The trifluoroethanone moiety can enhance the compound’s lipophilicity, facilitating its passage through cellular membranes.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Another quinoline derivative used as an antimalarial agent.
Quinacrine: A quinoline-based compound with antiprotozoal activity.
Primaquine: A synthetic quinoline derivative used to treat malaria.
Uniqueness
1-(4-((2-Aminoethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride is unique due to its trifluoroethanone moiety, which imparts distinct chemical properties such as increased stability and lipophilicity compared to other quinoline derivatives.
Properties
Molecular Formula |
C13H12Cl2F3N3O |
---|---|
Molecular Weight |
354.15 g/mol |
IUPAC Name |
1-[4-(2-aminoethylamino)-7-chloroquinolin-3-yl]-2,2,2-trifluoroethanone;hydrochloride |
InChI |
InChI=1S/C13H11ClF3N3O.ClH/c14-7-1-2-8-10(5-7)20-6-9(11(8)19-4-3-18)12(21)13(15,16)17;/h1-2,5-6H,3-4,18H2,(H,19,20);1H |
InChI Key |
WZRYLPKIJHUQBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1Cl)C(=O)C(F)(F)F)NCCN.Cl |
Origin of Product |
United States |
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